Welcome to the BenchChem Online Store!
molecular formula C10H16O3 B8736547 Ethyl 2-(1-methyl-2-oxocyclopentyl)acetate CAS No. 58928-64-6

Ethyl 2-(1-methyl-2-oxocyclopentyl)acetate

Cat. No. B8736547
M. Wt: 184.23 g/mol
InChI Key: QQGRKXOXTHCAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04057559

Procedure details

A solution of sodium tert.-amylate in toluene (70 ml, 0.1 mole) is added dropwise with stirring under an atmosphere of nitrogen to a solution of 2-methylcyclopentanone (9.8 g, 0.1 mole) and ethyl bromoacetate (16.7 g, 0.1 mole) in dry benzene (100 ml). The reaction is exothermic, a precipitate is formed, and the mixture turns yellow-orange. Stirring is continued for 3 hrs. at room temperature, the solution is washed with 1% HCl, cold water, and brine, dried over anhydrous magnesium sulfate and the solvent evaporated to yield 1-methyl-2-oxocyclopentane acetic acid ethyl ester as a pale yellow oil which is used without further purification in the subsequent step and which is identical with the same compound described in Example 5.
[Compound]
Name
sodium tert.-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][CH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1C=CC=CC=1>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][C:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])[CH3:21]

Inputs

Step One
Name
sodium tert.-amylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
CC1C(CCC1)=O
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate is formed
WASH
Type
WASH
Details
at room temperature, the solution is washed with 1% HCl, cold water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC1(C(CCC1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.